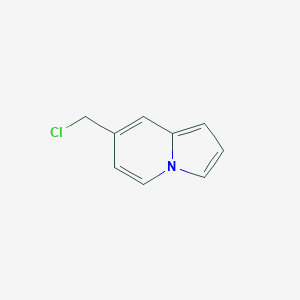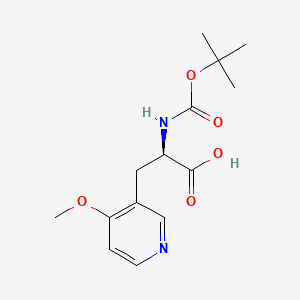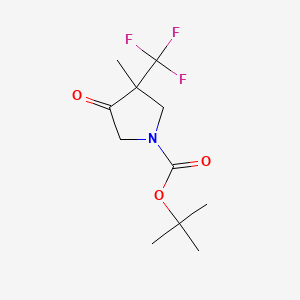
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate exerts its effects is related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property, combined with the pyrrolidine ring, enables the compound to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with applications in medicinal chemistry.
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with different substituents that affect its chemical properties and applications.
Uniqueness
Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C11H16F3NO3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3 |
InChI Key |
JLMLSZGTJRYVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


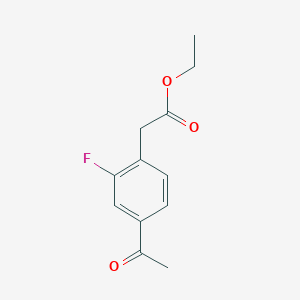
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
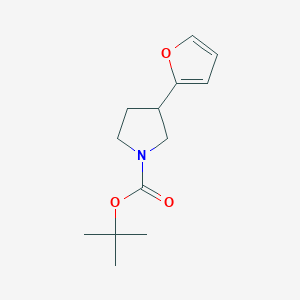
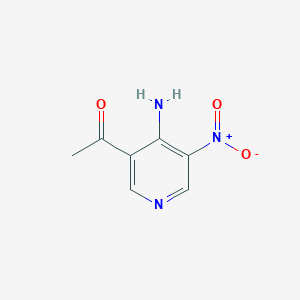
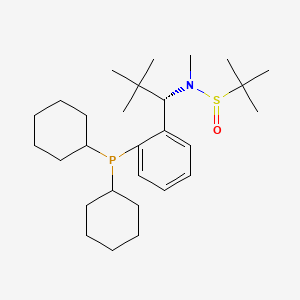
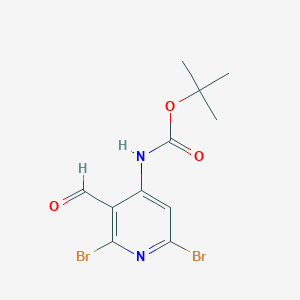
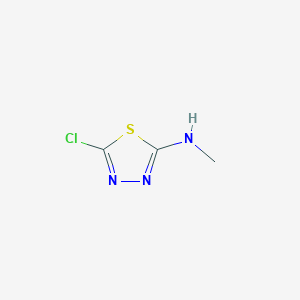
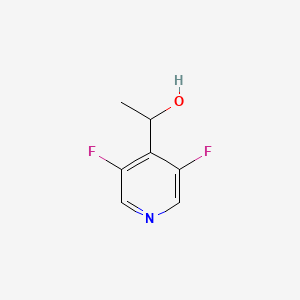
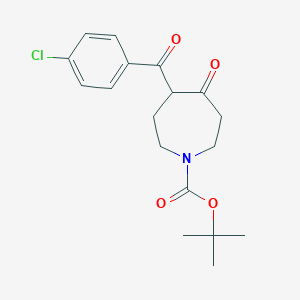
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)

